ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
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Overview
Description
ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes an ethyl ester group, a benzoate group, and a dimethoxyaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE typically involves the esterification of 2-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then coupled with 3,4-dimethoxyaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols .
Scientific Research Applications
ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL BENZOATE: A simpler ester with a similar benzoate group but lacking the dimethoxyaniline moiety.
METHYL 3,4-DIMETHOXYBENZOATE: Contains the dimethoxyaniline moiety but differs in the ester group.
BENZOIC ACID DERIVATIVES: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-4-25-17(21)13-7-5-6-8-14(13)20-18(22)19-12-9-10-15(23-2)16(11-12)24-3/h5-11H,4H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFXNHIDFYIJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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